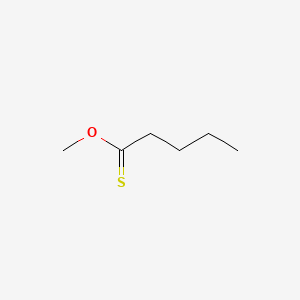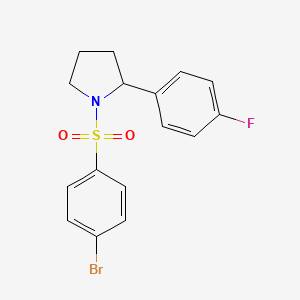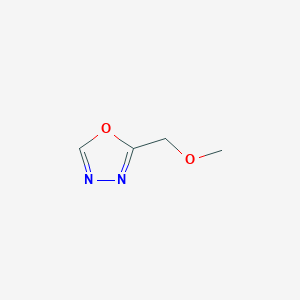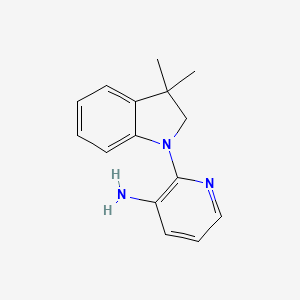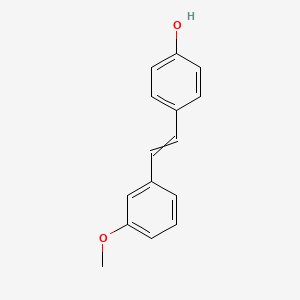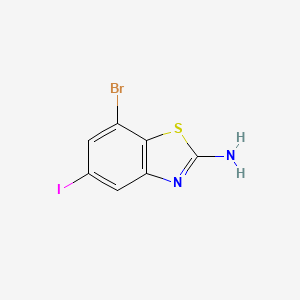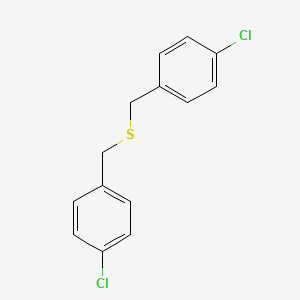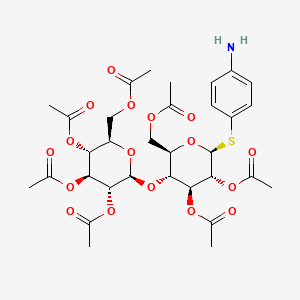![molecular formula C18H23NOS B8748673 4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine CAS No. 72278-53-6](/img/structure/B8748673.png)
4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine
Descripción general
Descripción
4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine is a complex organic compound characterized by the presence of a thiomorpholine ring attached to a naphthalene derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine typically involves multi-step organic reactions. One common method includes the reaction of 6-methoxy-2-naphthaldehyde with a suitable propylating agent to form an intermediate, which is then reacted with thiomorpholine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may yield naphthalenes.
Aplicaciones Científicas De Investigación
4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-(6-Methoxy-2-naphthalenyl)propyl)morpholine
- 4-(2-(6-Methoxy-2-naphthalenyl)propyl)piperidine
Uniqueness
4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
72278-53-6 |
|---|---|
Fórmula molecular |
C18H23NOS |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine |
InChI |
InChI=1S/C18H23NOS/c1-14(13-19-7-9-21-10-8-19)15-3-4-17-12-18(20-2)6-5-16(17)11-15/h3-6,11-12,14H,7-10,13H2,1-2H3 |
Clave InChI |
XJFSOYAMJALDBY-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCSCC1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details














Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
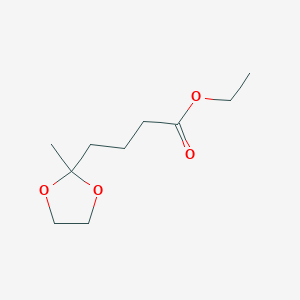

![3-[2-(4-Acetyl-phenoxy)acetylamino]-benzoic acid methyl ester](/img/structure/B8748611.png)

![[3-(2-Hydroxybut-3-yn-2-yl)-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B8748618.png)
